molecular formula C12H21NO B13164116 9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol

9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13164116
M. Wt: 195.30 g/mol
InChI Key: VJJMIDXXXZBLNK-UHFFFAOYSA-N
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Description

9-Cyclopropyl-3-methyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One method involves reacting the 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst . This process is cost-effective and yields the desired compound efficiently.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can further modify the bicyclic structure.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act on various pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing new molecules with specific biological activities.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

9-cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C12H21NO/c1-12(14)7-10-3-2-4-11(8-12)13(10)9-5-6-9/h9-11,14H,2-8H2,1H3

InChI Key

VJJMIDXXXZBLNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCCC(C1)N2C3CC3)O

Origin of Product

United States

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